4-[3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound notable for its intricate molecular structure, which includes a pyrazoline ring and multiple methoxy substituents. This compound is classified as a derivative of pyrazole, a five-membered heterocyclic compound that contains two adjacent nitrogen atoms. The presence of the oxobutanoic acid moiety suggests potential applications in medicinal chemistry, particularly in drug development and synthesis.
The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that incorporate hydrazine derivatives and diketones. Its unique structure has drawn attention for potential biological activities, including antimicrobial and anticancer properties.
This compound falls under the category of heterocyclic organic compounds, specifically pyrazoles. It is characterized by its functional groups, including methoxy groups and an oxobutanoic acid moiety, which may influence its reactivity and biological activity.
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves several key steps:
The molecular formula for 4-[3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is , with a molecular weight of 442.5 g/mol. The IUPAC name reflects its complex structure:
InChI=1S/C23H26N2O7/c1-29-15-10-14(11-16(12-15)30-2)18-13-19(25(24-18)21(26)8-9-22(27)28)17-6-5-7-20(31-3)23(17)32-4/h5-7,10-12,19H,8-9,13H2,1-4H3,(H,27,28)This data provides insight into the connectivity and stereochemistry of the compound.
The compound can participate in various chemical reactions:
Common reagents for these reactions include:
Conditions such as temperature and solvent choice are crucial for achieving desired reaction outcomes.
The mechanism of action for 4-[3-(3,4-dimethoxyphenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. This may include:
The physical properties of this compound include:
Chemical properties are influenced by its functional groups:
Relevant data on these properties can be obtained through experimental analysis or literature references.
The compound has several applications in scientific research:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7